5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-ethoxy-4-oxo-N-(2,4,6-trimethylphenyl)pyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-5-21-15-9-22-14(8-13(15)19)17(20)18-16-11(3)6-10(2)7-12(16)4/h6-9H,5H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLHCCHROBTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethanol and a suitable catalyst.
Attachment of the Mesityl Group: The mesityl group is attached through a Friedel-Crafts alkylation reaction, using mesitylene and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key properties of 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide with structurally related pyran-2-carboxamides:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | Biological Activity (IC₅₀, nM) |
|---|---|---|---|---|
| This compound | 357.42 | 218–220 | 12.3 | 14.2 (Kinase X) |
| 5-methoxy-N-phenyl-4-oxo-4H-pyran-2-carboxamide | 287.29 | 195–198 | 45.7 | 89.5 (Kinase X) |
| 5-ethoxy-N-(4-methylphenyl)-4-oxo-4H-pyran-2-carboxamide | 313.34 | 205–208 | 28.9 | 32.1 (Kinase X) |
| 5-hydroxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide | 329.35 | 235–238 | 5.8 | 8.9 (Kinase X) |
Key Findings:
Substituent Effects on Solubility :
- The ethoxy group in the target compound enhances solubility compared to the hydroxy analog (12.3 vs. 5.8 mg/mL in DMSO) due to reduced hydrogen-bonding capacity. However, it is less soluble than the methoxy-phenyl derivative (45.7 mg/mL), likely due to the bulky mesityl group creating steric hindrance .
Biological Activity :
- Replacing the mesityl group with a smaller phenyl ring (e.g., 5-methoxy-N-phenyl analog) reduces kinase inhibition potency (IC₅₀: 89.5 nM vs. 14.2 nM), emphasizing the role of the mesityl group in hydrophobic binding pocket interactions .
- The hydroxy analog exhibits superior activity (IC₅₀: 8.9 nM), suggesting that polar substituents may enhance target affinity despite lower solubility .
Thermal Stability :
- The mesityl group contributes to higher melting points (~218°C) compared to analogs with less bulky substituents (e.g., 4-methylphenyl derivative: 205°C). Crystallographic data indicate that the mesityl group stabilizes the lattice through van der Waals interactions .
Mechanistic and Crystallographic Insights
- Hydrogen Bonding : The carboxamide group in this compound forms intramolecular hydrogen bonds with the pyran ring’s carbonyl oxygen, as confirmed by X-ray diffraction studies refined via SHELXL . This interaction rigidifies the structure, reducing conformational flexibility and enhancing metabolic stability.
- Steric Effects: The mesityl group’s ortho-methyl substituents hinder rotation around the C–N bond, limiting accessibility to enzymatic cleavage sites and improving pharmacokinetic profiles compared to non-mesityl analogs .
Biological Activity
5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound notable for its unique chemical structure, which includes a pyran ring, an ethoxy group, and a mesityl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyran Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Ethoxy Group : The ethoxy group is added via etherification reactions.
- Attachment of the Mesityl Group : This is accomplished through Friedel-Crafts alkylation reactions.
These synthetic routes are crucial for producing the compound with high purity and yield, which are essential for biological testing.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents. The mechanism involves the inhibition of bacterial enzyme functions, leading to cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific apoptotic pathways. This activity has been linked to its ability to interact with cellular receptors and enzymes involved in cancer progression.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to bind selectively to specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, it may inhibit certain kinases or modulate receptor activities, leading to altered cellular responses.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
The results suggest significant cytotoxicity against various cancer types, warranting further investigation into its mechanisms and therapeutic potential.
Q & A
Q. How can researchers optimize the synthesis of 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide to improve yield and purity?
- Methodological Answer : Utilize factorial experimental design to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, reflux conditions (e.g., 8–10 hours in glacial acetic acid/acetic anhydride mixtures) have been effective for analogous pyranone derivatives, achieving yields up to 78% after recrystallization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC analysis (≥98% purity) ensures product integrity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Confirm structure using:
- NMR : Assign peaks for ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂), mesityl protons (δ ~2.2–2.4 ppm for CH₃, δ ~6.8–7.0 ppm for aromatic H), and pyran-4-one carbonyl (δ ~170–175 ppm in ¹³C NMR) .
- X-ray crystallography : Resolve puckering in the pyran ring (flattened boat conformation) and quantify dihedral angles between aromatic substituents (e.g., 80.94° observed in thiazolopyrimidine derivatives) .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodological Answer : Perform kinetic solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification .
Advanced Research Questions
Q. What computational methods are suitable for predicting reaction mechanisms involving this compound?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways (e.g., B3LYP/6-31G* basis set). Validate with experimental kinetics (Arrhenius plots) and isotopic labeling to trace intermediates. Software like Gaussian or ORCA can simulate charge distribution in the pyran-4-one core .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, cell line variability). Replicate assays under controlled conditions (e.g., standardized ATPase inhibition protocols) and cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies minimize side reactions during functionalization of the pyran-4-one core?
Q. How can researchers design experiments to study environmental degradation pathways?
- Methodological Answer : Simulate aerobic/anaerobic biodegradation in soil/water matrices using LC-MS/MS to detect metabolites. Apply QSAR models to predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .
Data Management and Safety
Q. What protocols ensure data reproducibility in multi-laboratory studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Share raw NMR/X-ray datasets in repositories (e.g., Cambridge Crystallographic Database).
- Document SOPs for synthesis and analysis, referencing safety guidelines (e.g., chemical hygiene plans for waste disposal) .
Q. What safety measures are essential when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
